molecular formula C11H9NOS2 B2578640 (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 50459-52-4

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B2578640
CAS No.: 50459-52-4
M. Wt: 235.32
InChI Key: RKBFVIHBRHJYKX-TWGQIWQCSA-N
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Description

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative supplied for research purposes. This compound belongs to the 5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one family, a scaffold recognized for its diverse pharmacological potential . The core structure features a thiazol-4-one ring with a mercapto group at the 2-position and a benzylidene substituent at the 5-position, with the E-configuration of the exocyclic double bond being critical for its stereoelectronic properties and biological interactions . The primary research applications of this chemical family are in the fields of antimicrobial and anticancer agent development. Related compounds have demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines, such as human breast cancer cells, through the activation of caspase pathways, showing a dose-dependent response . Furthermore, this structural class exhibits potent antimicrobial effects against a range of pathogens. Recent studies on novel thiazole-based thiazolidinones have shown that some derivatives possess higher potency than standard reference drugs like ampicillin and streptomycin against resistant bacterial strains such as MRSA and E. coli . Some analogs have also been shown to reduce P. aeruginosa biofilm formation by more than 50% and display broad-spectrum antifungal activity, often surpassing the potency of ketoconazole . The proposed mechanisms of action, based on molecular docking studies, may involve the inhibition of bacterial MurB and fungal CYP51 enzymes . Additional research into this chemical family has also suggested potential antioxidant activity , with an ability to scavenge free radicals and reduce markers of oxidative stress like malondialdehyde (MDA) in vitro . This product is provided for chemical and biological research. It is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFVIHBRHJYKX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as thiazole derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (5E)-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • Molecular Formula : C11H9NOS2
  • CAS Number : 50459-52-4

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study conducted by demonstrated that various thiazole compounds exhibited significant activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for selected compounds were as follows:

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
This compound12Pseudomonas aeruginosa

These results indicate that this compound possesses notable antimicrobial activity.

Anti-inflammatory Properties

Research has also indicated that thiazole derivatives can exhibit anti-inflammatory effects. A case study published in the Journal of Medicinal Chemistry reported that certain thiazole compounds significantly inhibited the production of pro-inflammatory cytokines in vitro. The study found that this compound reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM.

Antitumor Activity

The potential antitumor effects of thiazole derivatives have been explored in various cancer cell lines. A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines using an MTT assay. The results are summarized in the table below:

Cell LineIC50 (µM)
HeLa (Cervical)25
MCF7 (Breast)30
A549 (Lung)20

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with various biological targets. For example:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : It modulates inflammatory pathways by affecting cytokine production.
  • Apoptosis Induction : In cancer cells, it triggers apoptosis through mitochondrial pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus8 µg/mL
This compoundP. aeruginosa12 µg/mL

These results suggest that the compound's mercapto group enhances its antimicrobial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Properties

In preclinical studies, the compound has shown promise as an anti-inflammatory agent. In murine models of inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups.

Case Study : A study published in Pharmacology Reports highlighted that treatment with this compound led to a decrease in inflammatory markers and improved overall outcomes in inflammatory models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated its ability to induce apoptosis.

Table 2: Cytotoxicity Assays

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)18

These findings indicate that this compound can effectively inhibit cell proliferation and induce cell death through mechanisms involving mitochondrial dysfunction and caspase activation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituent at 5-Position 2-Position Group Stereochemistry Key Properties/Activities
(5E)-2-Mercapto-5-(2-methylbenzylidene)-thiazol-4-one 2-Methylbenzylidene -SH E Target compound; kinase inhibition potential
(5E)-5-(1-Naphthylmethylene)-2-mercapto-thiazol-4-one 1-Naphthylmethylene -SH E Higher molecular weight (271.37 g/mol), lower water solubility (86.92 mg/L)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-thiazolidin-4-one 4-Hydroxybenzylidene -S- Z Potent DYRK1A inhibitor (IC₅₀ = 0.028 µM)
(5E)-5-(2-Fluorobenzylidene)-2-mercapto-thiazol-4-one 2-Fluorobenzylidene -SH E Enhanced lipophilicity due to fluorine
(5E)-5-(5-Bromo-2-isopropoxybenzylidene)-2-mercapto-thiazol-4-one 5-Bromo-2-isopropoxybenzylidene -SH E Increased steric bulk; antimicrobial potential

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Br) enhance lipophilicity and may improve membrane permeability .
  • Hydroxyl or methoxy groups (e.g., 4-hydroxybenzylidene) improve solubility and kinase-binding affinity .
  • Z vs. E stereochemistry : Z-isomers (e.g., 5Z derivatives) often exhibit superior inhibitory activity against kinases like DYRK1A compared to E-isomers .

Key Findings :

  • Microwave-assisted synthesis (e.g., for Z-isomers) reduces reaction time and improves yields (up to 88%) compared to traditional reflux methods .
  • Methanol or glacial acetic acid is commonly used as solvents, with potassium carbonate or sodium acetate as bases .

Table 3: Comparative Bioactivity of 4-Thiazolidinone Derivatives

Compound Biological Target Activity (IC₅₀ or MIC) Mechanism Notes Reference
Target compound (5E isomer) Protein kinases (DYRK1A, GSK3α/β) Under investigation Predicted kinase inhibition via ATP-binding site interaction
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-thiazolidin-4-one DYRK1A 0.028 µM Nanomolar inhibition; potential for neurodegenerative therapy
(5E)-5-(5-Bromo-2-isopropoxybenzylidene)-2-mercapto-thiazol-4-one Gram-negative bacteria MIC₅₀ = 12.5 µg/mL Broad-spectrum antimicrobial activity
(5E)-2-(Anilino)-5-(4-methoxybenzylidene)-thiazol-4-one Gram-positive bacteria MIC₅₀ = 6.25 µg/mL Enhanced activity with methoxy substituent

Critical Insights :

  • Methoxy and hydroxyl groups correlate with improved antimicrobial and kinase-inhibitory activities .
  • Bromine substituents may enhance antibacterial potency but increase molecular weight and reduce solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a condensation reaction between 2-mercaptothiazol-4-one derivatives and substituted benzaldehydes. Traditional methods involve refluxing in acetic acid with sodium acetate as a catalyst . Microwave-assisted synthesis (e.g., using MgO as a solid base) offers faster reaction times and higher yields, as demonstrated for structurally similar thiazol-4(5H)-one derivatives . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature, solvent polarity, and catalyst loading.

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) validate the structure of this compound?

  • Methodology :

  • FT-IR/Raman : Identify characteristic vibrations:
  • C=S stretch (~1250–1100 cm⁻¹) and C=O stretch (~1700 cm⁻¹) in the thiazol-4(5H)-one ring .
  • Aromatic C-H stretches (~3100–3000 cm⁻¹) and mercapto (-SH) vibrations (~2550 cm⁻¹) .
  • NMR : Confirm regiochemistry via:
  • ¹H NMR: Olefinic proton (H-C=C) resonance at δ 7.5–8.5 ppm (E-configuration) .
  • ¹³C NMR: Carbonyl (C=O) at ~170 ppm and thione (C=S) at ~180 ppm .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation from the mercapto group .
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s 3D structure and intermolecular interactions?

  • Methodology :

  • Grow single crystals via slow evaporation in ethanol .
  • Collect diffraction data using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refine with SHELXL : Assign anisotropic displacement parameters, constrain H-atoms using riding models, and analyze hydrogen bonds (e.g., C–H⋯O/S interactions) .
  • Key output : Crystal packing diagrams showing intermolecular interactions (e.g., tapes along the c-axis via C–H⋯O bonds) .

Q. What computational strategies predict the compound’s bioactivity (e.g., kinase inhibition)?

  • Methodology :

  • Perform density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and global reactivity descriptors (electrophilicity index, chemical potential) .
  • Use molecular docking (AutoDock Vina) to simulate binding to targets like CDK2. Validate docking poses with MD simulations and compare binding energies to known inhibitors .
  • Analyze SAR: Substituents on the benzylidene ring (e.g., 2-methyl vs. 4-methoxy) modulate steric/electronic effects and binding affinity .

Q. How can contradictions between experimental and computational data be resolved?

  • Case example : Discrepancies in predicted vs. observed FT-IR vibrations.

  • Solution : Re-optimize the DFT geometry (e.g., B3LYP/6-311++G(d,p) basis set) with solvent corrections (PCM model) .
  • Validate using natural bond orbital (NBO) analysis to assess hyperconjugative interactions affecting spectral shifts .

Q. What in vivo/in vitro models evaluate the compound’s pharmacological potential (e.g., anxiolytic or antitumor activity)?

  • Methodology :

  • In vitro : MTT assay on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values. Compare to 5-arylidene thiazolidinone derivatives with known antitumor activity .
  • In vivo : Elevated plus maze (EPM) test for anxiolytic activity. Measure open-arm exploration time (e.g., 45.33 seconds for active derivatives) vs. controls .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish efficacy and toxicity thresholds.

Q. How do hydrogen-bonding motifs influence crystal packing and stability?

  • Methodology :

  • Apply graph set analysis (Etter’s notation) to classify interactions:
  • S(6) motif : Intramolecular C–H⋯S bond stabilizing the thiazolidinone ring .
  • Intermolecular tapes : C–H⋯O bonds form infinite chains along the c-axis, enhancing thermal stability .
  • Compare packing motifs to related structures (e.g., 4-methoxybenzylidene analogs) to identify substituent effects .

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